molecular formula C10H9F3N2O2 B1407960 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707378-04-8

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No. B1407960
CAS RN: 1707378-04-8
M. Wt: 246.19 g/mol
InChI Key: VSIGPCRMUUKOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields such as pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been studied extensively for its potential use in various scientific research fields. One of the most promising applications is in the field of pharmaceuticals. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. It has also been shown to bind to certain receptors in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as cytotoxic effects on cancer cells. It has also been shown to have effects on the immune system, leading to an increase in the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. It also has cytotoxic effects on cancer cells, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its effects on the body. Additionally, the synthesis method of this compound could be improved to make it more cost-effective and easier to produce in large quantities.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in the field of pharmaceuticals and its cytotoxic effects on cancer cells make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited understanding of its mechanism of action present challenges for further research.

properties

IUPAC Name

3,3-difluoro-1-(3-fluoro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-7-2-1-3-8(9(7)15(16)17)14-5-4-10(12,13)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIGPCRMUUKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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